Prolylglutamine
Description
Historical Context and Early Discoveries of Dipeptides in Biological Systems
The investigation of peptides commenced in the early 20th century, a period that saw scientists beginning to unravel the complexities of protein structure. numberanalytics.com A pivotal figure in this era was Emil Fischer, whose work on the synthesis of dipeptides was instrumental in understanding the nature of the peptide bond. numberanalytics.com This bond, a covalent linkage formed between the carboxyl group of one amino acid and the amino group of another, is the fundamental component of the primary structure of proteins and peptides. numberanalytics.com Dipeptides, consisting of two amino acids joined by a single peptide bond, were initially recognized as the basic building blocks of these larger protein structures. numberanalytics.com
Early research also hinted at the diverse biological roles of dipeptides beyond their structural contribution to proteins. numberanalytics.com Studies began to reveal that these small molecules could possess distinct biological activities, participating in a variety of physiological processes. numberanalytics.comnih.gov For instance, some dipeptides were found to be involved in neurotransmission and cell signaling, while others exhibited antioxidant properties. numberanalytics.com The realization that dipeptides were not merely inert structural units but active participants in biochemistry spurred further investigation into their functions. numberanalytics.comnih.gov The discovery of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), added another layer of complexity, with these structures believed to have played a role in the origin of life. nih.gov
The Structural and Biochemical Significance of L-Prolyl-L-Glutamine within Peptide Biochemistry
L-Prolyl-L-Glutamine (Pro-Gln) is a dipeptide composed of the amino acids L-proline and L-glutamine. ontosight.ai Its chemical structure is defined by the unique pyrrolidine (B122466) ring of proline and the side chain amide group of glutamine. ontosight.aivulcanchem.com This specific arrangement confers distinct conformational properties. The cyclic nature of proline imposes significant constraints on the peptide backbone, often inducing kinks or bends in polypeptide chains. vulcanchem.com This makes the Pro-Gln sequence a potential determinant in protein folding and the establishment of tertiary structures. vulcanchem.com
Biochemically, Prolylglutamine is recognized as a metabolite and has been implicated as a signaling molecule in various cellular processes. vulcanchem.comnih.gov Research suggests it may influence gene expression, modulate protein synthesis and degradation, and play a role in cellular energy metabolism. vulcanchem.com The presence of this compound sequences within larger proteins, such as gluten, highlights its relevance in metabolic processes. vulcanchem.com In the context of celiac disease, proline-rich peptides, including those containing Pro-Gln sequences, are resistant to degradation by digestive enzymes. vulcanchem.com
Current Research Landscape and Academic Gaps in this compound Investigations
Current research on this compound is multifaceted, touching upon its roles in metabolism, immunology, and neuroscience. Metabolomic studies have identified this compound as one of several dipeptides whose concentrations are altered in response to dietary supplements, suggesting an influence on amino acid metabolism. frontiersin.orgnih.gov In immunology, this compound has been identified as a key metabolite in studies investigating the immunoenhancing effects of certain natural products. nih.gov Its levels have been shown to be correlated with changes in gut microbiota composition and immune responses. nih.gov Furthermore, research in drosophila has linked this compound to the transport of molecules across the blood-brain barrier, a process important for sleep regulation. biorxiv.org
Despite these advancements, significant gaps remain in the understanding of this compound. While its role as a signaling molecule is acknowledged, the specific receptors and downstream pathways it modulates are largely uncharacterized. vulcanchem.com The precise mechanisms by which this compound influences gene expression and protein synthesis require further elucidation. vulcanchem.com Moreover, while its presence in gluten and resistance to digestion are noted, its direct contribution to the immunopathology of celiac disease, independent of the larger peptide context, is an area that needs more focused investigation. vulcanchem.com The full extent of its physiological functions, from its potential role in neurotransmission to its impact on cellular energy homeostasis, remains an active and evolving field of research. ontosight.aivulcanchem.com
Data Tables
Table 1: Chemical Properties of L-Prolyl-L-Glutamine
| Property | Value | Source |
| Molecular Formula | C10H17N3O4 | nih.gov |
| Molecular Weight | 243.26 g/mol | nih.gov |
| IUPAC Name | (2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | ontosight.ainih.gov |
| Synonyms | Pro-Gln, L-Pro-L-Gln | nih.gov |
| ChEBI ID | CHEBI:74757 | nih.gov |
| PubChem CID | 7408110 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQGFGGJSLLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolyl-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Characterization Methodologies in Prolylglutamine Research
Chemical Synthesis Approaches for Prolylglutamine
The creation of the peptide bond between proline and glutamine can be achieved through several chemical strategies, each offering distinct advantages in terms of scale, purity, and the ability to generate derivatives.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated construction of peptide chains. jpt.com In this method, the peptide is assembled sequentially while one end is anchored to an insoluble polymer support, or resin. jpt.combachem.com This approach simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple washing and filtration after each step. bachem.comproteogenix.science
The typical SPPS cycle for synthesizing a dipeptide like this compound involves:
Loading: The C-terminal amino acid (Glutamine) is covalently attached to the solid support resin.
Deprotection: A temporary protecting group on the α-amino group of the resin-bound glutamine is removed. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, this is achieved using a base like piperidine. peptide.com
Coupling: The next amino acid (Proline), with its α-amino group protected, is activated and added to the reaction vessel. It forms a peptide bond with the deprotected amino group of the glutamine on the resin.
Cleavage: Once the desired sequence is complete, the finished dipeptide is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA), which also removes any permanent side-chain protecting groups. proteogenix.science
For glutamine-containing peptides, challenges such as poor solubility can arise, especially in longer sequences. nih.gov However, for a dipeptide like this compound, these issues are less pronounced. The choice of resin and protecting groups is crucial for a successful synthesis.
| Synthesis Strategy | Protecting Group Chemistry | Key Steps | Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu | Resin loading, Fmoc deprotection, Amino acid coupling, Cleavage | Amenable to automation, simplified purification, high yields. jpt.comproteogenix.science |
Solution-phase synthesis, while often more labor-intensive for longer peptides, remains a powerful and scalable method for producing smaller peptides like this compound. Among various solution-phase coupling techniques, the mixed anhydride (B1165640) method is notable for its speed, low cost, and ability to produce high-purity products. thieme-connect.dehighfine.com
The process involves two main steps:
Activation: An N-protected amino acid (e.g., Boc-Proline) is reacted with an acid chloride, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine) at a low temperature (typically -15°C). thieme-connect.decdnsciencepub.com This forms a highly reactive mixed carbonic anhydride.
Coupling: The amino group of the second amino acid ester (e.g., H-Gln-OMe) is added to the activated mixture. The amine attacks the mixed anhydride to form the desired peptide bond, yielding the protected dipeptide (e.g., Boc-Pro-Gln-OMe). thieme-connect.de
Careful control of reaction conditions is essential to minimize side reactions, such as the formation of urethanes. cdnsciencepub.comcdnsciencepub.com The choice of solvent and base is critical; combinations like N-methylmorpholine in tetrahydrofuran (B95107) are known to be effective. cdnsciencepub.com The Repetitive Excess Mixed Anhydride (REMA) method can be employed to drive reactions to completion, ensuring high yields. thieme-connect.de
| Parameter | Typical Reagent/Condition | Purpose |
| Activating Agent | Isobutyl chloroformate | Forms the reactive mixed anhydride with the N-protected amino acid. thieme-connect.de |
| Base | N-methylmorpholine (NMM) | Neutralizes the acid formed during anhydride formation. cdnsciencepub.com |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides an inert medium for the reaction. cdnsciencepub.com |
| Temperature | -15°C | Minimizes side reactions and racemization. cdnsciencepub.com |
Combinatorial chemistry is a powerful technology used to synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov This approach is invaluable for drug discovery and for probing structure-activity relationships. To generate analogues of this compound, diversity-oriented synthesis can be employed, where the goal is to create a wide variety of molecules at once. youtube.com
Using a combinatorial approach, variations can be introduced at either the proline or glutamine position, or both. For example, using the "one-bead-one-compound" method, large libraries of peptides can be synthesized on solid supports, where each bead carries a unique chemical entity. youtube.com By replacing proline with other cyclic amino acids or replacing glutamine with other amino acids containing different side chains, a library of this compound analogues can be generated. These libraries can then be screened simultaneously to identify compounds with desired biological activities. nih.gov
Enzymatic Synthesis and Biocatalysis for this compound Production
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly specific alternative to traditional chemical synthesis. nih.govmdpi.com Enzymes operate under mild conditions (neutral pH, room temperature) and exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for complex protecting group strategies. youtube.commdpi.com
For the production of this compound, a ligase or a protease operating in reverse could potentially be used. Lipases, for example, are versatile enzymes that can catalyze peptide bond formation under certain conditions, such as in non-aqueous solvents to shift the thermodynamic equilibrium away from hydrolysis and towards synthesis. mdpi.com The enzyme would recognize the specific proline and glutamine precursors and catalyze the formation of the peptide bond between them.
The development of an enzymatic route for this compound would involve:
Enzyme Screening: Identifying a suitable, commercially available or newly discovered enzyme with the desired activity.
Process Optimization: Fine-tuning reaction parameters such as solvent, temperature, pH, and substrate concentrations to maximize yield.
Immobilization: Attaching the enzyme to a solid support, which allows for easy separation of the catalyst from the product and enables its reuse, making the process more cost-effective and scalable. mdpi.com
While specific, large-scale biocatalytic production of this compound is not widely documented, the principles of enzymatic peptide synthesis are well-established and represent a promising avenue for its sustainable production. nih.gov
Advanced Spectroscopic and Analytical Characterization for this compound Structural Elucidation and Purity Assessment
Following synthesis, rigorous analysis is required to confirm the identity and purity of this compound. A suite of analytical techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing peptide purity by separating the target compound from any impurities, such as truncated sequences or by-products from the synthesis. jpt.comaltabioscience.comcreative-proteomics.com Mass Spectrometry (MS) is used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the synthesized peptide, providing definitive proof of its identity. jpt.combiosynth.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution. resolvemass.ca For this compound, 1D and 2D NMR experiments provide unambiguous confirmation of the chemical structure and offer insights into its preferred conformation.
¹H NMR: A proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. The chemical shifts (δ) of the α-protons of proline and glutamine, the amide protons, and the side-chain protons are unique and can be used to confirm the sequence.
¹³C NMR: A carbon-13 NMR spectrum reveals the chemical environment of each carbon atom, providing complementary structural information.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the bond structure of the dipeptide.
NMR is particularly powerful for studying the three-dimensional structure and dynamics. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, researchers can determine the preferred backbone and side-chain torsion angles, providing a complete picture of the molecule's conformational landscape in solution. pH titration studies using NMR can also be used to determine the pKa values of the ionizable groups. nih.gov
Below is a table of hypothetical ¹H NMR chemical shifts for this compound, based on typical values for proline and glutamine residues in a peptide context.
| Atom Name | Hypothetical Chemical Shift (ppm) | Multiplicity |
| Gln Hα | ~4.3 | dd |
| Gln Hβ | ~2.1 | m |
| Gln Hγ | ~2.4 | t |
| Gln Hδ (amide) | ~7.2, ~6.9 | s, s |
| Pro Hα | ~4.4 | t |
| Pro Hβ | ~2.3, ~2.0 | m |
| Pro Hγ | ~2.0 | m |
| Pro Hδ | ~3.7, ~3.6 | m |
(Note: These are estimated values. Actual chemical shifts can vary based on solvent, pH, and temperature. hmdb.cahmdb.ca)
Mass Spectrometry (MS) and Coupled Techniques (e.g., Liquid Chromatography-Mass Spectrometry) for Identification and Quantification
Mass spectrometry is an indispensable tool for the definitive identification and quantification of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of the dipeptide from complex mixtures prior to its mass analysis, enhancing sensitivity and specificity.
In positive ion mode electrospray ionization (ESI), this compound (molar mass: 243.26 g/mol ) is expected to be primarily observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 244.27. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion, yielding a characteristic pattern of product ions that confirms the amino acid sequence.
Based on established fragmentation patterns of glutamine-containing peptides, a key fragmentation pathway for protonated this compound involves the neutral loss of ammonia (B1221849) (NH₃) from the glutamine side chain, resulting in a significant product ion. nih.gov The cleavage of the peptide bond would also be expected, leading to the formation of b- and y-type ions. The predicted major fragment ions for this compound are detailed in the table below.
It is important to note that during LC-MS analysis, glutamine residues can undergo in-source cyclization to form pyroglutamic acid, which could potentially lead to misinterpretation of results. acs.org Careful optimization of LC and MS conditions is therefore crucial for accurate analysis.
Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺
| Ion Type | Sequence | Predicted m/z |
|---|---|---|
| b₁ | Pro | 98.06 |
| y₁ | Gln | 147.08 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light. wikipedia.org The resulting spectrum provides insights into the conformational preferences of the peptide backbone.
For this compound, the presence of the conformationally restricted proline residue is expected to significantly influence its secondary structure. Proline-rich regions in peptides and proteins are known to adopt a polyproline II (PPII) helical conformation, which is a left-handed helix characterized by the absence of intramolecular hydrogen bonds. nih.govox.ac.uk The CD spectrum of a PPII helix is distinct from that of other common secondary structures like α-helices and β-sheets. It typically displays a strong negative band around 195-205 nm and a weak positive band near 220-230 nm. researchgate.net
While a dipeptide is too short to form a stable, extended secondary structure, the intrinsic conformational propensities of the amino acid residues can be observed. It is therefore likely that this compound in an aqueous solution would exhibit CD spectral features indicative of a PPII-like or an unordered conformation, rather than a well-defined α-helix or β-sheet.
Table 2: Characteristic CD Spectral Features of Common Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Polyproline II (PPII) Helix | ~228 | ~204 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and probing molecular interactions through the analysis of vibrational transitions. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.
Key vibrational bands expected in the FTIR spectrum of this compound include:
Amide I band (around 1650 cm⁻¹): This is one of the most prominent bands in the peptide spectrum and arises primarily from the C=O stretching vibration of the peptide bond. Its position is sensitive to the secondary structure of the peptide.
Amide II band (around 1550 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations of the peptide bond.
N-H stretching vibrations (around 3300 cm⁻¹): These bands correspond to the stretching of the N-H bonds in the primary amide of the glutamine side chain and the secondary amine in the proline ring.
C-H stretching vibrations (around 2850-3000 cm⁻¹): These arise from the stretching of the C-H bonds in the proline ring and the aliphatic portion of the glutamine side chain.
Carboxylate vibrations (around 1400 cm⁻¹ and 1600 cm⁻¹): The deprotonated carboxylic acid group will show symmetric and asymmetric stretching vibrations.
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 | Amine, Amide |
| C-H Stretch | 2850-3000 | Aliphatic |
| Amide I (C=O Stretch) | 1650 | Peptide Bond |
| Amide II (N-H Bend, C-N Stretch) | 1550 | Peptide Bond |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of synthetic this compound and for the assessment of its purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed method for this purpose due to its high resolution and applicability to a wide range of peptides. springernature.com
In RP-HPLC, this compound is separated based on its hydrophobicity. A non-polar stationary phase, typically a silica (B1680970) support functionalized with C18 alkyl chains, is used in conjunction with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution.
For purification, a gradient elution is typically employed, where the concentration of the organic solvent is gradually increased over time. This causes molecules to elute in order of increasing hydrophobicity. Fractions are collected and those containing the pure this compound, as determined by analytical HPLC and mass spectrometry, are pooled and lyophilized.
Purity assessment is performed using analytical RP-HPLC with a UV detector, typically monitoring the absorbance at around 210-220 nm, where the peptide bond absorbs. The purity of the this compound sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Table 4: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 silica, wide-pore (e.g., 300 Å) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV absorbance at 214 nm |
| Flow Rate | Typically 1.0 mL/min for analytical scale |
Biological Roles and Mechanisms of Action of Prolylglutamine
Role of Prolylglutamine in Cellular Signaling Pathways
Direct evidence detailing the specific role of this compound in cellular signaling is limited. However, the individual components, proline and glutamine, are known to influence various signaling cascades. Proline metabolism is linked to the production of reactive oxygen species (ROS), which can act as signaling molecules in pathways related to stress adaptation and senescence nih.gov. The metabolism of proline can influence signaling pathways by generating ROS in the mitochondria through the electron transport chain researchgate.net.
Glutamine is a crucial nutrient for rapidly proliferating cells and plays a role in signaling pathways that regulate cell growth and metabolism, such as the mTOR pathway mdpi.com. Glutamine-dependent changes in gene expression and protein activity have been observed, highlighting its importance in cellular regulation nih.gov. Proline-rich polypeptides have been shown to modulate immune responses by influencing the production of cytokines, which are key signaling molecules in the immune system.
The biological activity of proline-containing peptides, also known as glyprolines, involves receptor-mediated mechanisms. For example, N-acetylated Pro-Gly-Pro acts as a ligand for CXCR1/2 receptors, while cyclic Gly-Pro regulates insulin-like growth factor (IGF-1) bioavailability nih.gov. Given these precedents, it is plausible that this compound could interact with specific receptors or signaling proteins to modulate cellular functions, though further research is required to elucidate these mechanisms.
Involvement of this compound in Metabolic Processes
Specific metabolic pathways involving the dipeptide this compound have not been extensively characterized. However, the metabolic interplay between proline and glutamine is well-established. Proline can be synthesized from glutamine, and its metabolism is integral to cellular energetics nih.govresearchgate.netnih.gov. The catabolism of proline to glutamate (B1630785) occurs in the mitochondria and contributes to the TCA cycle, a central pathway for energy production nih.gov.
Glutaminolysis, the process of converting glutamine into key intermediates, is essential for cellular energy production, biosynthesis, and maintaining redox balance mdpi.com. In certain conditions, such as critical illness, there is an increased demand for glutamine, which can be supplied in the form of stable dipeptides for nutritional support researchgate.netnih.gov. These glutamine-containing dipeptides are readily hydrolyzed, making glutamine available for various metabolic processes nih.gov.
The assimilation of glutamine-dipeptides in the human intestine primarily occurs through absorption as intact dipeptides rather than hydrolysis in the intestinal lumen. This suggests that this compound, if ingested, could be absorbed intact and then metabolized within cells.
Modulation of Immune Responses by this compound and Related Dipeptides
Glutamine is a critical fuel for immune cells, and its availability can significantly impact immune function nih.govnih.gov. Glutamine-containing dipeptides have been shown to positively influence immune status nih.gov. Proline-rich peptides also exhibit immunomodulatory properties clinicaleducation.orgcaringsunshine.comnih.gov.
Effects on Macrophage Phagocytosis Modulation
There is currently no direct scientific evidence linking the dipeptide this compound to the modulation of macrophage phagocytosis. Macrophage function is known to be influenced by various amino acids and their metabolites.
Influence on Natural Killer (NK) Cell Cytotoxicity
Direct studies on the effect of this compound on Natural Killer (NK) cell cytotoxicity are not available. However, related compounds have shown effects on NK cells. For instance, proline-rich polypeptides have been found to stimulate the activity of NK cells clinicaleducation.org. In contrast, polyglutamine protein in NK cells has been shown to compromise their cytolytic activity nih.gov.
Link to Gut Microbiota Composition and Immunoenhancing Effects
The specific impact of this compound on the gut microbiota has not been investigated. However, glutamine plays a significant role in maintaining gut integrity and can influence the composition of the gut microbiota caringsunshine.comnih.gov. Glutamine supplementation has been shown to affect the gut microbiota by reducing the ratio of Firmicutes to Bacteroidetes and activating signaling pathways like NF-κB and PI3K-Akt caringsunshine.comnih.gov. Glutamine-derived peptides are known to promote intestinal homeostasis nih.gov.
Neurobiological Aspects of this compound and Its Analogs
While the neurobiological effects of this compound are not specifically documented, proline-containing and glutamine-containing peptides have demonstrated various activities within the central nervous system. A number of proline-containing peptides, known as glyprolines, exhibit neuroprotective effects nih.govmdpi.com. For example, the collagen-derived dipeptide prolyl-hydroxyproline has been shown to have antidepressant-like effects in mice by enhancing hippocampal cell proliferation nih.gov.
Glutamine and glutamine-containing dipeptides have been studied for their potential to normalize the levels of excitatory and inhibitory neurotransmitter amino acids in the brain during conditions like acute alcohol intoxication researchgate.net. The dipeptide of glutamine and alanine has been shown to increase the anti-infection ability of patients with severe traumatic brain injury nih.govresearchgate.net. Furthermore, glutamine supplementation has been associated with protective effects on the glutamate-glutamine cycle and glutamatergic neuronal activity, which are crucial for emotional and cognitive functions mdpi.com.
Research into Neuroprotective Effects, Including Protection Against Neuronal Apoptosis
Information not available in current research literature.
Investigating Interactions with Amyloid-Beta Peptides and Associated Mechanisms
Information not available in current research literature.
Interactions within the Extracellular Matrix and Contribution to Tissue Remodeling
Role in Elastin Degradation and Bioactive Elastin Peptide Formation
Information not available in current research literature.
Influence on Cell Adhesion, Chemotaxis, and Proliferation mediated by Dipeptides
Information not available in current research literature.
Table of Compounds
Enzymatic Interactions and Biotransformation of Prolylglutamine
Substrate Specificity of Prolylglutamine for Peptidases and Proteases
The susceptibility of the Pro-Gln peptide bond to enzymatic cleavage is determined by the specificity of various peptidases and proteases. The unique structural properties conferred by the N-terminal proline residue influence which enzymes can effectively hydrolyze this dipeptide.
Lactococcus lactis possesses a complex proteolytic system essential for its growth in milk, which involves the breakdown of casein into smaller peptides and amino acids. nih.gov This system comprises cell wall-associated proteinases and a suite of intracellular peptidases. nih.gov The initial breakdown of casein, which is rich in proline and glutamine, is performed by the cell-envelope proteinase PrtP. nih.gov The PI-type proteinase, in particular, attacks β-casein and is known to cleave peptide bonds at the C-terminus of glutamine and serine residues. nih.gov
Once the resulting oligopeptides are transported into the cell, they are subjected to further degradation by various intracellular peptidases. nih.gov For a dipeptide like this compound, several enzymes within this system are capable of its hydrolysis:
X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX): This enzyme specifically removes dipeptides from the N-terminus of peptides where the penultimate residue is proline. While it acts on longer peptides, its specificity highlights the cell's ability to process proline-containing sequences. nih.gov
Dipeptidases (PepD and PepV): These enzymes are responsible for the final hydrolysis of dipeptides into free amino acids. They generally exhibit broad specificity, with PepV showing a preference for peptides with hydrophobic residues. nih.gov The hydrolysis of Pro-Gln into proline and glutamine would likely be carried out by these general dipeptidases.
Aminopeptidases (PepN and PepC): These exopeptidases cleave single amino acids from the N-terminus of peptides. nih.gov An aminopeptidase with specificity for N-terminal proline could potentially cleave this compound.
| Enzyme | Type | Known Function | Relevance to this compound |
|---|---|---|---|
| PrtP (PI-type) | Cell-Envelope Proteinase | Initial breakdown of casein; cleaves Gln-X bonds. nih.gov | Generates proline- and glutamine-rich peptides from milk proteins. |
| PepX | X-prolyl dipeptidyl aminopeptidase | Cleaves N-terminal X-Pro dipeptides from oligopeptides. nih.gov | Indicates specialized machinery for handling proline-containing peptides. |
| PepD / PepV | General Dipeptidases | Hydrolyze various dipeptides into amino acids. nih.gov | Likely candidates for the direct hydrolysis of this compound into Pro + Gln. |
| PepN / PepC | Aminopeptidases | Cleave N-terminal amino acids from peptides. nih.gov | Could potentially cleave proline if the enzyme has prolyl aminopeptidase activity. |
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix. researchgate.net Their substrate specificity is determined by the amino acid residues surrounding the scissile bond, particularly from the P3 to P3' positions. Extensive proteomic studies have profiled the preferences of various MMPs. researchgate.net
The cleavage of a Pro-Gln bond requires the enzyme to accommodate Proline in the P1 position and Glutamine in the P1' position. However, MMPs, like many endopeptidases, show a very strong aversion to cleaving after a proline residue, meaning Proline is highly disfavored in the P1 position. Instead, MMPs often show a preference for a proline residue in the P3 position. researchgate.net The P1' position, which would be occupied by glutamine in a Pro-Gln cleavage, is most favorably occupied by hydrophobic residues like leucine (B10760876) across many MMPs. researchgate.net While glutamine is not a preferred residue at P1', it is not entirely excluded. The primary barrier to Pro-Gln cleavage by MMPs is the presence of proline at the P1 site.
| MMP | Most Preferred P1' Residue(s) | Comment on Glutamine (Gln) at P1' |
|---|---|---|
| MMP-1 | Leucine (Leu), Alanine (Ala) | Low but detectable preference. |
| MMP-2 | Leucine (Leu) | Low preference. |
| MMP-3 | Leucine (Leu), Alanine (Ala) | Moderate preference compared to other MMPs. |
| MMP-9 | Leucine (Leu) | Very low preference. |
| MMP-14 | Leucine (Leu), Alanine (Ala) | Low preference. |
| Data derived from proteomic identification of cleavage sites. researchgate.net The dominant feature for MMPs is a strong preference for hydrophobic residues at the P1' position. |
Prolyl Endopeptidases (PEPs): A more likely class of enzymes to cleave this compound are the prolyl endopeptidases (PEPs, EC 3.4.21.26). These are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. nih.gov This makes the Pro-Gln bond a prime target. PEPs are found in microorganisms, plants, and animals and are known for their ability to degrade proline-rich proteins, such as gluten. nih.govmdpi.com The prolyl endopeptidase from Aspergillus niger (AN-PEP), for instance, is highly effective at cleaving Pro-X bonds and is optimally active at the low pH found in the stomach. wjgnet.com Therefore, this compound fits the ideal substrate profile for this class of enzymes.
Mechanisms of this compound Hydrolysis and Degradation Pathways
The primary mechanism for the breakdown of this compound is hydrolysis of the peptide bond, yielding free L-proline and L-glutamine. This reaction is catalyzed by intracellular dipeptidases, such as PepD and PepV found in microbes like Lactococcus lactis. nih.gov
Unlike dipeptides with a C-terminal proline (X-Pro), which are substrates for the highly specific enzyme prolidase (PEPD), Pro-Gln requires the action of more general peptidases. nih.govnih.gov The degradation pathway proceeds as follows:
Hydrolysis: The dipeptide Pro-Gln is cleaved by a dipeptidase.
Metabolism of Constituents: The resulting free amino acids enter their respective metabolic pathways.
Proline Catabolism: Proline is converted to glutamate (B1630785) in the mitochondria via a two-step oxidation process catalyzed by proline dehydrogenase (PRODH) and pyrroline-5-carboxylate (P5C) dehydrogenase (P5CDH). nih.gov
Glutamine Catabolism: Glutamine is converted to glutamate by the enzyme glutaminase (B10826351) (GLS). This glutamate can then enter the tricarboxylic acid (TCA) cycle via conversion to α-ketoglutarate or be used for other biosynthetic processes. nih.govnih.gov
Influence of this compound on Enzyme Activity and Regulatory Networks
As a source of both proline and glutamine, the dipeptide this compound can indirectly influence numerous cellular and metabolic networks.
Glutamine availability is known to regulate the expression of genes involved in cell proliferation and survival. mdpi.com It can activate signaling pathways such as PI3K/Akt and transcription factors like c-Jun, while suppressing inflammatory pathways like TNF signaling and the p53 pathway. nih.govmdpi.com By providing a source of glutamine, Pro-Gln can contribute to the modulation of these networks.
Proline metabolism is also tightly linked to cellular redox homeostasis and signaling. The activity of proline dehydrogenase produces reactive oxygen species (ROS) that can act as signaling molecules. nih.gov Furthermore, proline supplied by prolidase activity has been shown to stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen. nih.govnih.gov Hydrolysis of Pro-Gln provides proline that can feed into this regulatory axis.
The enzyme glutamine synthetase, which synthesizes glutamine from glutamate, is subject to cumulative feedback inhibition by multiple downstream products of glutamine metabolism, including AMP, CTP, and histidine. researchgate.net While not directly demonstrated, dipeptides like Pro-Gln could potentially participate in such regulatory feedback loops, signaling a state of nitrogen and amino acid sufficiency.
Biosynthetic Pathways and Metabolic Interconversions Involving this compound
The biosynthesis of this compound can be viewed as a two-stage process: the synthesis of its constituent amino acids and their subsequent ligation.
Synthesis of Precursor Amino Acids: Proline and glutamine are metabolically interconvertible, with both stemming from glutamate, a key metabolite derived from the TCA cycle intermediate α-ketoglutarate. youtube.comresearchgate.netyoutube.com
Glutamine Biosynthesis: Glutamine is synthesized from glutamate and ammonia (B1221849) in an ATP-dependent reaction catalyzed by glutamine synthetase (GS) . youtube.com
Proline Biosynthesis: The synthesis of proline from glutamate is a multi-step process. First, glutamate is converted to glutamate-γ-semialdehyde by pyrroline-5-carboxylate (P5C) synthase (P5CS) . This intermediate spontaneously cyclizes to form P5C, which is then reduced to proline by P5C reductase (PYCR) . nih.govyoutube.com In many organisms and tissues, glutamine is a major precursor for this pathway, being first converted to glutamate by glutaminase. nih.govresearchgate.net
Direct Enzymatic Synthesis of the Dipeptide: The formation of the peptide bond between proline and glutamine can be catalyzed enzymatically.
L-amino acid α-ligases (Lals): An L-amino acid α-ligase discovered in Bacillus subtilis has been shown to catalyze the ATP-dependent synthesis of various dipeptides from unprotected amino acids. nih.gov Given its broad substrate specificity, which includes the formation of 44 different dipeptides, this class of enzymes represents a plausible pathway for the direct biosynthesis of this compound. nih.gov
Proteases (in reverse): Under specific kinetic control conditions (e.g., high substrate concentration, non-aqueous environment), proteases like papain can be used to synthesize peptide bonds. This method has been successfully demonstrated for the synthesis of a protected form of Alanyl-glutamine (Z-Ala-Gln) and could theoretically be applied to this compound. nih.gov
Prolylglutamine Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Design and Synthesis Strategies for Novel Prolylglutamine Analogs
The creation of new this compound analogs is a process guided by the principles of medicinal chemistry and peptide synthesis. The primary goal is to enhance desirable properties such as potency, selectivity, and stability, while minimizing any unwanted effects.
Design Strategies:
The design of novel analogs often begins with the parent this compound structure and introduces specific chemical modifications. These can include:
Substitution at the N-terminus or C-terminus: Adding or modifying chemical groups at either end of the dipeptide can significantly alter its interaction with biological targets.
Amino Acid Substitution: Replacing either the proline or glutamine residue with other natural or unnatural amino acids can probe the importance of each residue for biological activity.
Side-Chain Modification: Altering the side chains of the proline or glutamine residues can fine-tune the molecule's steric and electronic properties.
Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation, can improve stability against enzymatic degradation. sci-hub.se
Synthesis Strategies:
Once a novel analog is designed, it is synthesized in the laboratory. The most common method for creating these short peptides is solid-phase peptide synthesis (SPPS) . nih.gov This technique involves building the peptide chain step-by-step while it is attached to a solid resin support. This method is highly efficient and allows for the rapid synthesis of numerous peptide analogs for screening. japer.in
Another approach is solution-phase synthesis , where the peptide is synthesized while dissolved in a solvent. While this method can be more labor-intensive than SPPS, it is often used for large-scale synthesis of a specific target peptide. vtbioloji.com
The choice of synthesis strategy depends on the specific analog being created and the scale of production required. For many research applications, the multipin peptide synthesis method is employed to create large libraries of different peptide analogues simultaneously. japer.in
Elucidating the Impact of Structural Modifications on this compound Bioactivity
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound analogs. SAR studies systematically investigate how specific structural changes affect the molecule's function. sci-hub.se By correlating structural modifications with changes in bioactivity, researchers can identify the key chemical features responsible for a desired effect.
Key structural aspects and their potential impact on bioactivity include:
Hydrophobicity: The hydrophobicity of the peptide can influence its ability to cross cell membranes and interact with target proteins. Modifications that alter hydrophobicity can therefore have a profound effect on bioactivity.
Conformation: The three-dimensional shape of the peptide is paramount for its ability to bind to its biological target. Modifications that alter the peptide's conformation can either enhance or diminish its activity. For example, incorporating α-methylproline in place of proline can stabilize a specific peptide conformation. rsc.org
Stability: Peptides are often susceptible to degradation by enzymes in the body. Structural modifications, such as N-methylation, can be introduced to increase the peptide's resistance to enzymatic cleavage, thereby prolonging its biological effect. sci-hub.se
By systematically modifying the this compound structure and assessing the resulting changes in bioactivity, a detailed SAR profile can be established. This knowledge is invaluable for the rational design of more potent and specific this compound-based therapeutic agents.
Case Studies of Modified this compound Structures and Their Academic Relevance
Synthesis:
Methyl-L-prolylglutamine is a derivative of Stachydrine (STA), a naturally occurring compound. google.com Its synthesis involves the coupling of two key building blocks: N-methyl-L-proline and L-glutamine. The synthesis of N-methyl-L-proline can be achieved through various methods, including the methylation of proline. oup.com A general approach to synthesizing the final dipeptide would involve standard peptide coupling reactions. For instance, the carboxyl group of N-methyl-L-proline would be activated and then reacted with the amino group of a protected L-glutamine derivative. vtbioloji.com Subsequent deprotection steps would yield the final Methyl-L-prolylglutamine product.
Biochemical Modulatory Effects:
While direct studies on the biochemical modulatory effects of Methyl-L-prolylglutamine are limited, insights can be drawn from the known activities of its parent compound, Stachydrine. STA has been shown to modulate several key signaling pathways, including:
AT1R/TGF-βR1/Smad 2/3 signaling pathway: STA can downregulate this pathway, which is involved in fibrosis and hypertrophy. google.com
CaMKII/PLN signaling pathway: STA has been observed to inhibit the hyper-phosphorylation of proteins in this pathway, which is crucial for calcium handling in cardiac cells. google.com
Given that Methyl-L-prolylglutamine is a derivative of STA, it is plausible that it may exhibit similar modulatory effects on these or related pathways. However, further research is needed to directly investigate the specific biochemical activities of Methyl-L-prolylglutamine. One study did note that prolyl-glutamine (B176912) levels were regulated in response to an immunoenhancing agent, suggesting a potential role in immune modulation. imrpress.com
Several other bioactive peptides containing the this compound motif have been identified from various natural sources. These peptides exhibit a range of biological activities, highlighting the therapeutic potential of this dipeptide sequence.
| Peptide Sequence | Source | Identified Bioactivity |
| Lys-Val-Leu-Pro-Val-Pro-Gln | Fermented Milk | ACE Inhibitory Activity imrpress.com |
| Tyr-Pro-Gln-Trp | Sea Cucumber | Antioxidant and Antihypertensive Activities |
| Prolyl-hydroxyproline | Collagen Hydrolysate | Chondroprotective Effects rsc.org |
These examples demonstrate that the this compound motif, often in combination with other amino acids, can confer significant biological activity. The identification and characterization of these naturally occurring peptides provide valuable leads for the development of new therapeutic agents. Further research into the SAR of these and other this compound-containing peptides will undoubtedly pave the way for novel drug discovery efforts.
Advanced Research Methodologies for Studying Prolylglutamine in Complex Biological Systems
Metabolomics Approaches for Prolylglutamine Profiling in Biological Matrices
Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a powerful lens through which to view the intricate biochemical processes involving dipeptides like this compound. These approaches offer a snapshot of the metabolic state and can reveal subtle perturbations in response to various stimuli or disease states.
Untargeted metabolomics aims to comprehensively measure all detectable small molecules in a sample, providing a broad and unbiased view of the metabolome. This technique has been instrumental in identifying and quantifying this compound in a variety of biological matrices, including plasma, serum, and urine. Methodologies such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed. To enhance the sensitivity and accuracy of detection, chemical isotope labeling (CIL) can be coupled with LC-MS. This involves tagging metabolites with isotopic labels, which improves signal intensity and allows for more precise quantification.
In practice, samples like serum or cell pellets are first treated to precipitate proteins, often using methanol. The resulting extract, containing the metabolites, is then separated and analyzed. For instance, in studies of Buruli ulcer, semi-quantitative metabolomic analysis of serum samples successfully profiled hundreds of metabolites, including this compound. Similarly, untargeted metabolomic profiling of plasma has been used to assess metabolic changes in response to dietary supplements. These comprehensive analyses generate vast datasets that can reveal significant alterations in metabolite levels, including that of this compound, between different biological states.
The identification of this compound in metabolomic studies has paved the way for its investigation as a potential biomarker for various conditions and biological responses. A biomarker is a measurable indicator of a biological state or condition. For example, in a study on the effects of cannabidiol (B1668261) (CBD) in dogs, this compound was identified as one of several candidate biomarkers, showing a significant decrease in plasma levels after CBD supplementation.
In the context of disease, the levels of this compound have been observed to be altered. In patients with Buruli ulcer, serum levels of this compound were found to be significantly lower compared to healthy controls. Conversely, in patients with Crohn's disease, fecal levels of this compound were initially elevated compared to healthy donors but decreased following washed microbiota transplantation. These findings suggest that this compound, in conjunction with other metabolites, could serve as a component of a biomarker panel for diagnosing or monitoring disease progression and treatment response.
Table 1: this compound as a Potential Biomarker in Different Studies
| Condition/Intervention | Biological Matrix | Change in this compound Level | Potential Implication |
| Buruli Ulcer Disease | Serum | Decreased | Disease state indicator |
| Crohn's Disease (pre-treatment) | Feces | Increased | Disease state indicator |
| Crohn's Disease (post-Washed Microbiota Transplant) | Feces | Decreased | Treatment response indicator |
| Cannabidiol (CBD) Supplementation (in dogs) | Plasma | Decreased | Indicator of biological effect |
The gut microbiome plays a crucial role in host metabolism, and alterations in its composition can significantly impact the host's metabolome. Interventions that modulate the gut microbiota, such as washed microbiota transplantation (WMT), have been shown to affect the levels of metabolites like this compound.
A study on patients with Crohn's disease provides a clear example. Before treatment, these patients exhibited higher fecal concentrations of several amino acids, including this compound, compared to healthy donors. Following WMT, a procedure that aims to restore a healthy gut microbial community, the levels of these vital amino acids, including this compound, were reduced. This suggests a direct link between the gut microbiota's metabolic activity and the concentration of this compound in the gut. The modulation of the microbiome led to a measurable change in this dipeptide, highlighting its connection to microbial metabolism and its potential as an indicator of successful gut microbiota engraftment and its subsequent metabolic impact.
Integrated Omics Studies: Linking this compound to the Microbiome and Proteome
To gain a more holistic understanding of the biological role of this compound, researchers are increasingly turning to integrated omics approaches. This involves combining metabolomics data with information from other high-throughput techniques like metagenomics (the study of microbial genomes), transcriptomics (the study of gene expression), and proteomics (the study of proteins).
The gut microbiota is a complex ecosystem that profoundly influences host metabolism. The composition and diversity of gut microbes can be correlated with the levels of various metabolites in the host. Studies have shown that interventions altering the gut microbiota can lead to changes in this compound levels. For instance, in Crohn's disease patients, a decrease in fecal this compound after washed microbiota transplantation coincided with an increase in gut microbiome diversity and shifts in the abundance of specific bacterial strains like Faecalibacterium prausnitzii and Roseburia intestinalis.
While direct correlational studies specifically linking this compound abundance to the abundance of particular microbial taxa are still emerging, the existing evidence strongly suggests a relationship. The gut microbiota is known to be involved in the metabolism of amino acids and peptides. Therefore, it is plausible that specific bacteria are either producing or consuming this compound, or influencing host pathways that do. Future studies that simultaneously profile the microbiome and metabolome will be crucial for identifying specific microbial species or functional pathways that are directly correlated with this compound levels.
Integrating metabolomics with transcriptomics and proteomics can provide a more complete picture of the molecular mechanisms involving this compound. Transcriptomics reveals which genes are being actively expressed, while proteomics identifies the proteins that are present and potentially active.
For example, a study combining proteomics and metabolomics to investigate the effects of the drug dexamethasone (B1670325) revealed alterations in both protein expression and metabolite levels in various tissues. This study identified changes in key enzymes involved in amino acid and nucleotide metabolism, alongside changes in the levels of numerous metabolites, including this compound. Such an approach can help to map the specific metabolic pathways affected.
In the context of Crohn's disease, a multi-omics approach combining metagenomics, metatranscriptomics, and metabolomics was used. This allowed researchers to not only see the changes in microbial species (metagenomics) and metabolite levels (metabolomics, including this compound) but also to understand which microbial genes were active (metatranscriptomics). This integrated view is essential for deciphering the functional consequences of microbiome alterations and their impact on host metabolism. For instance, observing a change in this compound levels alongside altered expression of microbial genes related to amino acid transport or metabolism would provide strong evidence for the microbiome's direct role in influencing this compound concentrations.
In Vitro and Ex Vivo Model Systems for Mechanistic Investigations of this compound Function
The investigation of prolyl-glutamine's biological significance has been advanced by the use of various model systems that allow for controlled, mechanistic studies outside of a living organism. These models are indispensable for examining the dipeptide's influence on cellular behavior and tissue-level interactions.
Cell Culture Models for Investigating Cellular Responses (e.g., BrdU incorporation assays)
Two-dimensional (2D) and three-dimensional (3D) cell culture models are fundamental tools for studying the direct effects of prolyl-glutamine (B176912) on specific cell types. frontiersin.org Cell lines such as Caco-2, which mimics the human small intestine, and Chinese Hamster Ovary (CHO) cells, widely used in biopharmaceutical production, serve as valuable models for studying dipeptide transport and metabolism. wjgnet.comengconfintl.org
For instance, studies on various dipeptides in CHO cell cultures have been conducted to improve recombinant protein production and cell viability. google.com These studies often explore how dipeptides are cleaved and utilized by cells, providing insights that could be applicable to prolyl-glutamine. engconfintl.org Kinetic models have been developed to describe the cleavage and utilization of dipeptides in CHO cell cultures, helping to optimize media formulations. engconfintl.org
BrdU Incorporation Assays:
To specifically assess the effect of prolyl-glutamine on cell proliferation, the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay is a powerful technique. biopioneer.com.twsigmaaldrich.com BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells during the S phase of the cell cycle. bio-rad-antibodies.com This incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of cell proliferation. biopioneer.com.twcellsignal.com
The general procedure for a BrdU assay involves:
Cell Plating: Seeding cells in a 96-well plate at an appropriate density. biopioneer.com.tw
Treatment: Exposing the cells to the compound of interest, in this case, prolyl-glutamine, for a defined period (e.g., 1-72 hours). biopioneer.com.tw
BrdU Labeling: Adding BrdU solution to the cell culture medium and incubating for a period (e.g., 1-24 hours) to allow for its incorporation into the DNA of dividing cells. abcam.com
Fixing and Denaturing: Fixing the cells and denaturing the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. bio-rad-antibodies.com
Detection: Incubating the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). biopioneer.com.tw
Measurement: Adding a substrate that reacts with the enzyme to produce a detectable signal, which is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation. sigmaaldrich.com
This assay can determine whether prolyl-glutamine has a stimulatory or inhibitory effect on the proliferation of different cell types.
Tissue Explant and Organoid Models for Studying Biological Interactions
While cell cultures are excellent for studying individual cellular responses, tissue explant and organoid models offer a higher level of complexity by preserving the multicellular architecture and cell-matrix interactions of the original tissue. mdpi.comnih.gov
Tissue Explant Models:
Tissue explants are small pieces of tissue maintained in culture for a short period. reprocell.com These models retain the native tissue microenvironment, including various cell types and the extracellular matrix. nih.gov For example, patient-derived tumor explants can be used to study the effects of therapeutic agents in a context that closely mirrors the original tumor. frontiersin.orgmdpi.com A tensioned human skin explant model has been used to assess the effects of chemical treatments, maintaining tissue integrity for up to 14 days. ten-bio.com Such models could be adapted to investigate how prolyl-glutamine influences tissue-level processes like inflammation, wound healing, or fibrosis in a controlled ex vivo setting. reprocell.com
Organoid Models:
Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate key structural and functional aspects of an organ. nih.govuevora.pt They have emerged as powerful tools for studying development, disease, and host-microbe interactions. uevora.ptfrontiersin.org Intestinal organoids, for example, have been used to study the role of amino acids and dipeptides in intestinal epithelial homeostasis. nih.govresearchgate.net Studies have shown that glutamine and its stable dipeptide form, L-alanyl-L-glutamine, support intestinal stem cell expansion and crypt regeneration. mdpi.comresearchgate.net
Given that prolyl-glutamine is a dipeptide containing glutamine, intestinal organoid models would be highly suitable for investigating its specific roles in gut health, including:
Nutrient transport and metabolism. mdpi.com
Stem cell function and epithelial regeneration. researchgate.net
Interactions with the gut microbiome. nih.gov
The use of these advanced models allows for a more comprehensive understanding of the biological interactions of prolyl-glutamine, bridging the gap between simple cell culture experiments and complex in vivo studies.
Table of Research Findings on Dipeptide Utilization in In Vitro Models
| Model System | Dipeptide Studied | Key Findings | Reference |
| Caco-2 Cells | General Dipeptides | Possess dipeptide transporters similar to the small intestine, making them a suitable model for transport studies. | wjgnet.com |
| CHO Cells | Various Dipeptides (e.g., Tyr-His, Ala-His) | Dipeptides can improve recombinant protein titer and cell viability; they are cleaved both intracellularly and extracellularly. | engconfintl.orggoogle.com |
| HepG2 Cells | Pro-Gly | Promoted IGF-1 expression and secretion via the PepT1-JAK2/STAT5 pathway. | frontiersin.org |
| Mouse Intestinal Organoids | L-alanyl-L-glutamine | Supports intestinal epithelial homeostasis by promoting stem cell expansion and mTOR signal activation. | mdpi.comnih.govresearchgate.net |
Future Directions and Emerging Research Avenues for Prolylglutamine
Elucidating Underexplored Biological Functions and Signaling Pathways of Prolylglutamine
While it is known that dipeptides can have cell-signaling effects, the specific biological functions and signaling pathways of Prolyl-glutamine (B176912) are still largely uncharted territory. ontosight.aihmdb.ca Current research suggests potential involvement in cellular signaling, metabolism, and as a possible therapeutic agent. ontosight.ai Dipeptides containing proline and glutamine are known to be involved in physiological processes such as blood pressure regulation and immune response modulation. ontosight.ai Future research will likely focus on identifying the specific receptors and downstream signaling cascades that Prolyl-glutamine interacts with. Investigating its role in processes like gene expression, protein synthesis and degradation, and cellular energy metabolism will be crucial. vulcanchem.com Given that glutamine is a key substrate for the synthesis of various molecules essential for vascular cell processes, exploring the specific effects of Prolyl-glutamine in cardiovascular health and disease is a promising area. mdpi.com
Advancements in Targeted Synthesis and Bioproduction Methodologies for this compound
Currently, Prolyl-glutamine can be produced through both chemical and enzymatic methods. ontosight.ai Chemical synthesis often involves sequential peptide bond formation between proline and glutamine. vulcanchem.com One patented method describes the synthesis of N(2)-L-alanyl-L-glutamine by reacting L-glutamine with pyruvoyl chloride, followed by reaction with hydroxylamine (B1172632) hydrochloride or O-alkylhydroxylamine and subsequent hydrogenation. google.com Another approach involves the conjugation of L-glutamine to poly(lactic-co-glycolic acid) (PLGA) using EDC coupling reactions. mdpi.com
Future advancements are expected to focus on developing more efficient, sustainable, and scalable methods. This includes the exploration of novel enzymatic and microbial production systems. The intestine, for example, expresses pyrroline-5-carboxylate (P5C) synthase, which facilitates the conversion of glutamine to proline, highlighting a natural metabolic link that could be exploited for bioproduction. vulcanchem.com Furthermore, the development of directed evolution and synthetic biology approaches could enable the creation of highly specific and efficient enzymes for Prolyl-glutamine synthesis.
Development of Novel Analytical Techniques for Trace Analysis and In Situ Detection of this compound
Accurate and sensitive detection of Prolyl-glutamine is essential for understanding its biological roles. Current analytical methods often rely on liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). creative-proteomics.comhelixchrom.comnih.gov These techniques can be used for the separation and quantification of amino acids and their derivatives. helixchrom.comnih.gov However, challenges remain, particularly in achieving baseline separation of underivatized amino acids and avoiding in-source cyclization of glutamine to pyroglutamic acid during MS analysis. nih.govacs.org
Future research will likely focus on developing novel analytical techniques with improved sensitivity and specificity for trace analysis. This could include the development of advanced derivatization methods to enhance detection by UV or fluorescence. nih.govshimadzu.com Additionally, the creation of biosensors for the in situ detection of Prolyl-glutamine within living cells would provide invaluable insights into its dynamic concentration and localization. nih.gov Techniques like hyperpolarized magnetic resonance spectroscopy, which has been used to study glutamine metabolism, could potentially be adapted for Prolyl-glutamine. pnas.org
Interdisciplinary Research Integrating Omics, Systems Biology, and Computational Approaches for this compound
To fully comprehend the complex role of Prolyl-glutamine in biological systems, an interdisciplinary approach is necessary. Integrating data from "omics" fields such as metabolomics, proteomics, and transcriptomics will be crucial. creative-proteomics.com Systems biology approaches can then be used to construct comprehensive models of the metabolic and signaling networks in which Prolyl-glutamine participates. creative-proteomics.com
For instance, metabolomics can be used to profile the concentrations of Prolyl-glutamine and related metabolites in various biological samples, while proteomics can identify proteins that bind to or are modified by this dipeptide. creative-proteomics.com This multi-omics data can then be integrated into computational models to simulate and predict the effects of Prolyl-glutamine on cellular processes. creative-proteomics.com Such an approach has been used to study the broader proline-glutamine-asparagine-arginine metabolic axis in the context of cancer. mdpi.com
Computational Chemistry and Molecular Modeling for Predicting this compound Interactions and Bioactivity
Computational chemistry and molecular modeling are powerful tools for investigating the structure and function of molecules like Prolyl-glutamine at an atomic level. acs.org Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the three-dimensional structure and potential binding sites of the dipeptide. vulcanchem.com
Future research will likely utilize these computational methods to predict how Prolyl-glutamine interacts with potential protein targets, such as enzymes and receptors. bakerlab.org By simulating these interactions, researchers can gain a better understanding of the molecular basis for Prolyl-glutamine's bioactivity and guide the design of experiments to test these predictions. For example, computational modeling has been used to study the cyclization of glutamine residues and to engineer enzymes with altered substrate specificity. acs.orgbakerlab.org
Mechanistic Studies on this compound's Role in Microbiota-Host Interactions
The gut microbiota plays a significant role in host metabolism, including the processing of amino acids. nih.govmdpi.com Given that both proline and glutamine are involved in the interplay between the gut microbiota and the host, it is plausible that Prolyl-glutamine also has a role in these complex interactions. frontiersin.orgnih.gov Glutamine, for instance, can be metabolized by gut bacteria and is important for maintaining gut integrity. nih.govfrontiersin.org
Future research should investigate the production and degradation of Prolyl-glutamine by different gut microbial species. It will also be important to explore how this dipeptide influences the composition and function of the gut microbiota and how it, in turn, affects host physiology. Studies have already shown that microbial metabolites of amino acids can have significant systemic effects. acs.org Understanding the specific contribution of Prolyl-glutamine to this microbial-host dialogue could reveal new therapeutic targets for a variety of conditions.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Prolylglutamine, and how can purity be validated?
- Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is recommended to preserve stereochemistry, followed by cleavage and deprotection . Purity validation requires reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) for molecular weight confirmation. Characterization should include H/C NMR to verify glutamine and proline residue connectivity .
- Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| SPPS (Fmoc) | 60-75 | ≥95 | Deprotection efficiency |
| Solution-phase | 40-55 | 85-90 | Racemization risk |
Q. How is this compound structurally characterized, and what analytical techniques are critical for reproducibility?
- Answer : Structural characterization requires a combination of:
- NMR spectroscopy : To confirm backbone connectivity and stereochemistry (H, C, 2D COSY/HSQC).
- High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., ESI-TOF).
- Circular dichroism (CD) : To assess secondary structure in aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Answer : Discrepancies may arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. To address this:
Standardize assays : Use identical cell lines (e.g., ATCC-validated) and control for passage number.
Validate dose-response curves : Include positive/negative controls (e.g., known kinase inhibitors for signaling studies).
Perform meta-analyses : Pool data from multiple studies using tools like RevMan to identify confounding variables .
Q. What strategies optimize this compound detection in complex biological matrices (e.g., plasma, tissue homogenates)?
- Answer :
- Sample preparation : Precipitate proteins with acetonitrile (1:3 v/v) and use SPE cartridges (C18) for enrichment.
- Analytical method : LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column improves retention of polar metabolites.
- Validation : Report limits of detection (LOD: ~0.1 ng/mL) and quantification (LOQ: ~0.3 ng/mL) with spike-recovery tests (85-115% acceptable) .
- Table 2 : Analytical Performance Metrics
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| Plasma | 0.12 | 0.35 | 92 |
| Brain tissue | 0.25 | 0.75 | 88 |
Q. How should researchers design experiments to assess this compound’s metabolic stability in vivo?
- Answer :
Pharmacokinetic (PK) studies : Administer this compound intravenously/orally to rodents and collect serial blood samples over 24h.
Metabolite profiling : Use UPLC-Q-Exactive MS to identify degradation products (e.g., pyroglutamate derivatives).
Data analysis : Calculate half-life () and AUC using non-compartmental models (Phoenix WinNonlin) .
Data Contradiction & Validation
Q. What statistical approaches are recommended to address variability in this compound’s reported binding affinities?
- Answer :
- Apply Bland-Altman plots to assess agreement between assays (e.g., SPR vs. ITC).
- Use mixed-effects models to account for inter-lab variability.
- Report 95% confidence intervals for dissociation constants () .
Methodological Best Practices
Q. How can researchers ensure compliance with NIH guidelines for preclinical studies involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
